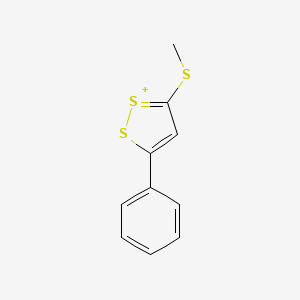![molecular formula C12H29NSi B14667605 3-[Diethyl(pentyl)silyl]propan-1-amine CAS No. 41907-89-5](/img/structure/B14667605.png)
3-[Diethyl(pentyl)silyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Diethyl(pentyl)silyl]propan-1-amine is an organic compound with the molecular formula C12H29NSi. It contains a primary amine group attached to a propyl chain, which is further bonded to a silyl group substituted with diethyl and pentyl groups. This compound is notable for its unique structural features, which combine silicon and nitrogen atoms within the same molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethyl(pentyl)silyl]propan-1-amine typically involves the reaction of a silyl halide with a primary amine. One common method is the reaction of diethyl(pentyl)silyl chloride with 3-aminopropylamine under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize the formation of side products.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Diethyl(pentyl)silyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silyl group can participate in nucleophilic substitution reactions, leading to the formation of different silyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various silyl-substituted compounds.
Wissenschaftliche Forschungsanwendungen
3-[Diethyl(pentyl)silyl]propan-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials, such as silicone-based adhesives and coatings.
Wirkmechanismus
The mechanism of action of 3-[Diethyl(pentyl)silyl]propan-1-amine involves its interaction with molecular targets through its amine and silyl groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the silyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethoxysilyl)-1-propanamine: Another silyl-substituted amine with different substituents on the silicon atom.
3-(Ethoxydimethylsilyl)propylamine: A compound with ethoxy and dimethyl groups on the silicon atom.
Uniqueness
3-[Diethyl(pentyl)silyl]propan-1-amine is unique due to its specific combination of diethyl and pentyl groups on the silicon atom, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
41907-89-5 |
|---|---|
Molekularformel |
C12H29NSi |
Molekulargewicht |
215.45 g/mol |
IUPAC-Name |
3-[diethyl(pentyl)silyl]propan-1-amine |
InChI |
InChI=1S/C12H29NSi/c1-4-7-8-11-14(5-2,6-3)12-9-10-13/h4-13H2,1-3H3 |
InChI-Schlüssel |
JVOPOGPMEFAUPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[Si](CC)(CC)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


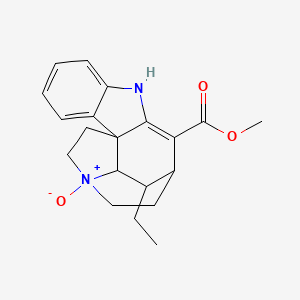
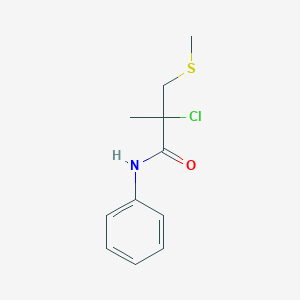
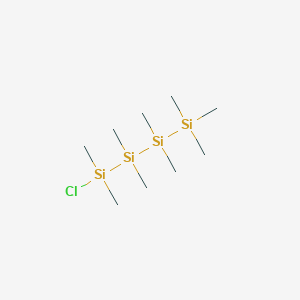
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)


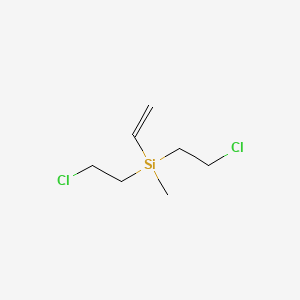

![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)
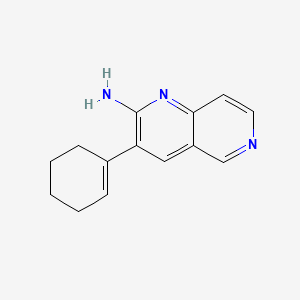

![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)
